Sulfisomezole N1-glucuronide-d4
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Overview
Description
Sulfisomezole N1-glucuronide-d4: is a deuterated glucuronide conjugate of sulfisomezole, a sulfonamide antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfisomezole and its derivatives. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfisomezole N1-glucuronide-d4 involves the glucuronidation of sulfisomezole. This process typically requires the use of uridine 5’-diphospho-glucuronic acid (UDPGA) as a glucuronide donor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes to catalyze the reaction . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sulfisomezole N1-glucuronide-d4 primarily undergoes phase II metabolic reactions, specifically glucuronidation . This reaction involves the conjugation of glucuronic acid to the N1 position of sulfisomezole, resulting in increased water solubility and excretion .
Common Reagents and Conditions:
Major Products: The major product of this reaction is this compound, which is more water-soluble and readily excreted from the body .
Scientific Research Applications
Sulfisomezole N1-glucuronide-d4 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfisomezole and its derivatives.
Metabolism Studies: Investigating the metabolic pathways and enzyme kinetics involved in the glucuronidation of sulfisomezole.
Analytical Chemistry: Serving as a reference standard in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds.
Drug Development: Evaluating the safety and efficacy of new drug candidates by understanding their metabolic profiles.
Mechanism of Action
The mechanism of action of Sulfisomezole N1-glucuronide-d4 involves its role as a metabolite of sulfisomezole. The glucuronidation process increases the compound’s water solubility, facilitating its excretion from the body . This process is mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from UDPGA to the N1 position of sulfisomezole .
Comparison with Similar Compounds
Sulfadimethoxine N1-glucuronide: Another glucuronide conjugate of a sulfonamide antibiotic, used in similar pharmacokinetic and metabolism studies.
Sulfamethoxazole N1-glucuronide: A glucuronide conjugate of sulfamethoxazole, commonly used in research on antibiotic metabolism.
Uniqueness: Sulfisomezole N1-glucuronide-d4 is unique due to its deuterium labeling, which allows for more precise analytical measurements and differentiation from non-deuterated compounds . This makes it particularly valuable in studies requiring high sensitivity and specificity.
Properties
Molecular Formula |
C16H19N3O9S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1/i2D,3D,4D,5D |
InChI Key |
BLFOMTRQSZIMKK-ZVZOZAOFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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